molecular formula C18H14N6O3S2 B2652440 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380176-84-9

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2652440
CAS No.: 2380176-84-9
M. Wt: 426.47
InChI Key: NTGKHERBPBTWKK-UHFFFAOYSA-N
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Description

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the benzothiadiazole moiety, azetidine ring, and pyridazinone structure contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available

Properties

IUPAC Name

2-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S2/c25-17-5-4-14(12-6-8-19-9-7-12)20-24(17)13-10-23(11-13)29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGKHERBPBTWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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